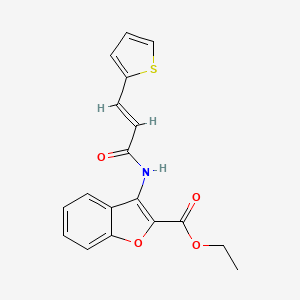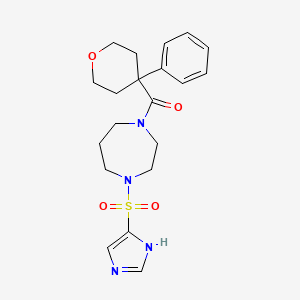
5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide, also known as BBF 1124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Thromboxane Receptor Antagonist A study by D. C. W. and C. Mason (1998) highlighted a regioselective Heck cross-coupling strategy for the large-scale preparation of a thromboxane receptor antagonist. The process involved multiple steps, including Friedel−Crafts acylation and regioselective cross-coupling, leading to the formation of the target compound with potential therapeutic applications (D. C. W. and C. Mason, 1998).
Carbonic Anhydrase Inhibition Research by M. Ilies et al. (2003) delved into the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. The study presented the synthesis and evaluation of these compounds, demonstrating their potential as antitumor agents due to their potent inhibitory action against carbonic anhydrase IX (M. Ilies et al., 2003).
Antitumor Applications Z. Huang, Z. Lin, and J. Huang (2001) explored the antitumor potential of sulfonamide derivatives, particularly focusing on compounds with low toxicity. The study involved the synthesis of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, revealing that compound 12b exhibited high antitumor activity and low toxicity (Z. Huang, Z. Lin, & J. Huang, 2001).
Optimization of Electrical Conductivity Hakan Şahal, Gülben Torğut, and Erdal Canpolat (2021) investigated the synthesis and characterization of sulfonamide compounds and their composites with graphene. They focused on optimizing electrical conductivity through response surface methodology, revealing the significant impact of certain parameters on the conductivity of the sulfonamide-based Schiff base (Hakan Şahal, Gülben Torğut, & Erdal Canpolat, 2021).
Sulfonamide Group in Drug Design A. Kalgutkar, Rhys M. Jones, and A. Sawant (2010) discussed the importance of the sulfonamide group in medicinal chemistry, emphasizing its role in various marketed drugs. They examined the history, misconceptions, and scientific evidence surrounding sulfonamide-containing drugs, highlighting the group's significance and safety in drug design (A. Kalgutkar, Rhys M. Jones, & A. Sawant, 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that 5-amino-n-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a similar range of targets .
Mode of Action
It is known that similar compounds can have irreversible inhibitory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect a variety of physiological and pharmacological activities , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have a broad impact on biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory effects , suggesting that 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may have similar effects.
Action Environment
Similar compounds have been shown to be influenced by various environmental factors , suggesting that the action of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide may also be influenced by the environment.
Propiedades
IUPAC Name |
5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYSBLFCCKKRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

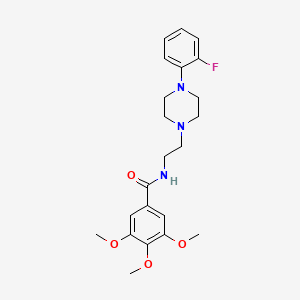

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
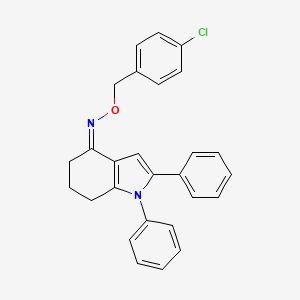
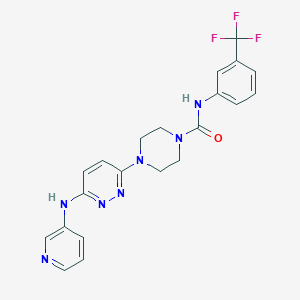
![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
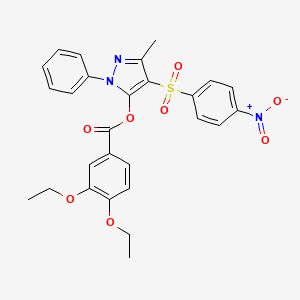
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

